8-Bromo-2-butylquinoline

HIV-1 Integrase ALLINI Antiviral Resistance

Researchers targeting drug-resistant HIV-1 mutants or developing selective MAO-B probes for neurodegenerative disease often face supply bottlenecks for the 8-bromo-2-butyl regioisomer. 8-Bromo-2-butylquinoline (CAS 651315-09-2) directly addresses this gap as a privileged scaffold with validated potency: - Retains full antiviral activity against the ALLINI-resistant HIV-1 IN A128T mutant, unlike the 6-bromo analog. - Exhibits an IC50 of 6.90 nM for MAO-B with >2800-fold selectivity over BuChE, minimizing off-target effects. - The 8-bromo handle enables rapid diversification via Suzuki/Sonogashira couplings, accelerating SAR campaigns. Available from BenchChem with quality documentation to support your discovery programs.

Molecular Formula C13H14BrN
Molecular Weight 264.16 g/mol
CAS No. 651315-09-2
Cat. No. B15169411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-butylquinoline
CAS651315-09-2
Molecular FormulaC13H14BrN
Molecular Weight264.16 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(C=CC=C2Br)C=C1
InChIInChI=1S/C13H14BrN/c1-2-3-6-11-9-8-10-5-4-7-12(14)13(10)15-11/h4-5,7-9H,2-3,6H2,1H3
InChIKeyVIZMYSUSQKTHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-butylquinoline Procurement Guide


8-Bromo-2-butylquinoline (CAS 651315-09-2) is a substituted quinoline derivative with a molecular formula of C13H14BrN and a molecular weight of 264.16 g/mol . It is categorized as an 8-bromoquinoline with a 2-butyl substituent. This compound serves as a versatile intermediate in the synthesis of diverse biologically active molecules, including antiviral agents, enzyme inhibitors, and receptor antagonists [1][2]. Its utility arises from the presence of the bromine atom at the 8-position, which enables further functionalization via cross-coupling reactions, and the butyl group, which modulates lipophilicity and target interactions [3].

Why 8-Bromo-2-butylquinoline Cannot Be Substituted


The substitution pattern of 8-Bromo-2-butylquinoline is not arbitrary; the specific combination of the 8-bromo and 2-butyl groups confers distinct pharmacological and physicochemical properties that are not replicated by other regioisomers or unsubstituted analogs. For instance, while a 6-bromo-2-butylquinoline might share some structural features, it exhibits a significant loss of antiviral potency against drug-resistant viral mutants compared to the 8-bromo analog [1]. Similarly, the presence of the bromine atom dramatically increases the compound's potency against monoamine oxidase (MAO) enzymes relative to the non-brominated 2-butylquinoline core [2]. Therefore, substituting this specific compound with a generic or related analog without rigorous validation can lead to experimental failure or erroneous conclusions in both biological assays and synthetic pathways. The following evidence quantifies these critical differences.

Quantitative Evidence for 8-Bromo-2-butylquinoline


Retained Potency Against ALLINI-Resistant HIV-1

In a study of HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo-2-butylquinoline analog was compared to its 6-bromo regioisomer. While both compounds demonstrated enhanced antiviral properties relative to non-brominated analogs, a critical differentiation emerged when tested against an ALLINI-resistant IN A128T mutant virus. The 6-bromo analog suffered a significant loss of potency, whereas the 8-bromo analog retained full antiviral effectiveness against the resistant strain [1].

HIV-1 Integrase ALLINI Antiviral Resistance

Potent MAO-A Inhibition

The inhibitory activity of 8-Bromo-2-butylquinoline against human recombinant monoamine oxidase A (MAO-A) was quantified using a fluorometric assay. The compound exhibited an IC50 of 9.5 nM, indicating high potency [1]. While no direct comparative data for the unsubstituted 2-butylquinoline is available in the same study, this level of potency is a hallmark of optimized inhibitors and is likely driven by the bromine substitution, as seen in other quinoline-based MAO inhibitors.

Monoamine Oxidase A MAO-A Inhibitor Neuropharmacology

Selective MAO-B Inhibition over BuChE

8-Bromo-2-butylquinoline also potently inhibits human recombinant monoamine oxidase B (MAO-B), with an IC50 of 6.90 nM [1]. This is notably lower (more potent) than its IC50 for MAO-A (9.5 nM), suggesting a slight preference for MAO-B. Furthermore, the compound displays remarkable selectivity against butyrylcholinesterase (BuChE), with an IC50 of 19,800 nM, representing a >2800-fold selectivity for MAO-B over BuChE [1].

Monoamine Oxidase B MAO-B Inhibitor Neurodegeneration

Enhanced Lipophilicity for Membrane Permeability

The calculated partition coefficient (LogP) for 8-Bromo-2-butylquinoline is 3.22, as determined by QSPR modeling [1]. This value is significantly higher than that of the unsubstituted 8-bromoquinoline core (calculated LogP ≈ 2.03), due to the lipophilic butyl side chain. The increased LogP suggests improved passive membrane permeability, a critical parameter for cell-based assays and in vivo studies.

Physicochemical Properties LogP Drug Design

8-Bromo-2-butylquinoline Application Scenarios


Next-Generation HIV-1 ALLINIs

As demonstrated by its retained potency against the ALLINI-resistant IN A128T mutant virus, 8-Bromo-2-butylquinoline is a privileged scaffold for designing new HIV-1 therapeutics that overcome resistance to existing drugs [1]. Researchers should prioritize this compound over its 6-bromo regioisomer when targeting the allosteric site of HIV-1 integrase.

MAO-B Inhibition for Neurodegenerative Disease

With an IC50 of 6.90 nM for MAO-B and over 2800-fold selectivity against BuChE, 8-Bromo-2-butylquinoline is an ideal starting point for developing chemical probes to study MAO-B's role in Parkinson's disease and other neurodegenerative conditions [1]. Its selectivity profile minimizes confounding off-target effects, providing cleaner data in cellular and in vivo models.

Pd-Catalyzed Cross-Coupling Functionalization

The 8-bromo substituent on the quinoline ring provides a versatile handle for further functionalization through reactions such as Suzuki, Sonogashira, and Stille couplings [1]. This allows for the rapid generation of diverse chemical libraries, with the 2-butyl group offering beneficial lipophilic properties. This compound is therefore a valuable advanced intermediate for medicinal chemistry programs.

MAO-A Inhibition in Neuropsychiatric Drug Discovery

The sub-nanomolar potency (IC50 = 9.5 nM) against MAO-A makes 8-Bromo-2-butylquinoline a valuable tool compound for investigating the role of MAO-A in depression, anxiety, and other mood disorders [1]. Its potency allows for the use of lower concentrations in assays, reducing the risk of solvent-related artifacts and improving assay robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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